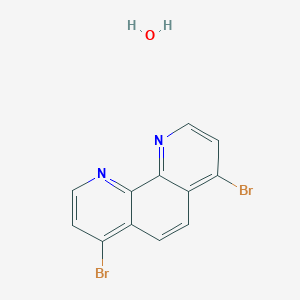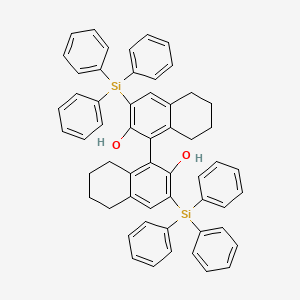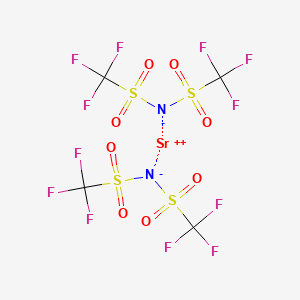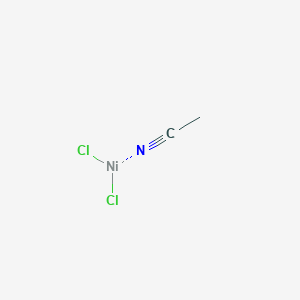
4,7-Dibromo-1,10-phenanthroline hydrate, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromo-1,10-phenanthroline hydrate, 98% (4,7-DBP) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 150-153°C and a boiling point of 373°C. 4,7-DBP is highly soluble in water, ethanol, and methanol, and is used as a ligand in coordination chemistry and as a precursor in organic synthesis. It is also used in the synthesis of dyes and in the preparation of catalysts.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4,7-Dibromo-1,10-phenanthroline hydrate, 98% involves the bromination of 1,10-phenanthroline followed by hydration of the resulting dibromo compound.
Starting Materials
1,10-phenanthroline, Bromine, Acetic acid, Hydrogen peroxide, Wate
Reaction
Step 1: Dissolve 1,10-phenanthroline in acetic acid., Step 2: Add bromine dropwise to the solution while stirring at room temperature until a yellow-orange color appears., Step 3: Allow the reaction to proceed for 24 hours at room temperature., Step 4: Add hydrogen peroxide to the reaction mixture to quench the excess bromine., Step 5: Filter the resulting solid and wash with water., Step 6: Dry the solid under vacuum., Step 7: Dissolve the dibromo compound in water., Step 8: Add hydrogen peroxide to the solution to initiate hydration., Step 9: Allow the reaction to proceed for 24 hours at room temperature., Step 10: Filter the resulting solid and wash with water., Step 11: Dry the solid under vacuum to obtain 4,7-Dibromo-1,10-phenanthroline hydrate, 98%.
科学的研究の応用
4,7-Dibromo-1,10-phenanthroline hydrate, 98% is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry and as a precursor in organic synthesis. It is also used in the synthesis of dyes and in the preparation of catalysts. Additionally, 4,7-Dibromo-1,10-phenanthroline hydrate, 98% has been used as a photosensitizer in photodynamic therapy (PDT), as a fluorescent probe in fluorescence microscopy, and as a reagent in the synthesis of nanomaterials.
作用機序
4,7-Dibromo-1,10-phenanthroline hydrate, 98% acts as a ligand in coordination chemistry, binding to metal ions via its two nitrogen atoms. It is also used as a photosensitizer in photodynamic therapy (PDT), where it absorbs light energy and generates reactive oxygen species (ROS) which can be used to destroy cancer cells. Additionally, it is used as a fluorescent probe in fluorescence microscopy, where it emits light when exposed to light of a certain wavelength.
生化学的および生理学的効果
4,7-Dibromo-1,10-phenanthroline hydrate, 98% has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) which can be used to destroy cancer cells. Additionally, it has been found to inhibit the growth of bacteria, yeast, and fungi, as well as to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of 4,7-Dibromo-1,10-phenanthroline hydrate, 98% in laboratory experiments has a number of advantages. It is highly soluble in water, ethanol, and methanol, making it easy to work with in a laboratory setting. Additionally, it is relatively inexpensive and can be synthesized in a two-step process. However, there are some limitations to its use. It is highly toxic and should be handled with care. Additionally, it has a relatively low solubility in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
The use of 4,7-Dibromo-1,10-phenanthroline hydrate, 98% in scientific research is expected to continue to grow in the future. It is expected to be used in the development of new drugs and treatments for a variety of diseases. Additionally, it is expected to be used in the development of new materials and catalysts. It is also expected to be used in the development of new imaging techniques and in the study of the structure and function of proteins. Finally, it is expected to be used in the development of new sensors and biosensors.
特性
IUPAC Name |
4,7-dibromo-1,10-phenanthroline;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2.H2O/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11;/h1-6H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKMRYQADKGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-1,10-phenanthroline hydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)


![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)




![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)